![molecular formula C8H11N5O3 B2636185 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 625822-51-7](/img/structure/B2636185.png)
6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative with significant biochemical and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Amination: The 8-position is functionalized with an amino group through nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Methylation: Methylation at the 3-position is carried out using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene diamine, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted purine derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
This compound belongs to the class of purines and is characterized by the following chemical formula:
- Molecular Formula : C10H15N5O4
- CAS Number : 18986-23-7
The molecular structure features a hydroxyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of purine compounds, including 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one, exhibit promising anticancer properties. For instance:
- Case Study : A study demonstrated that certain purine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and HCT116. The compound's ability to induce apoptosis in these cells was notable, with IC50 values suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on similar purine derivatives have shown effectiveness against various pathogens.
- Case Study : Research on related compounds revealed that modifications in the purine structure could enhance antibacterial efficacy against resistant strains of bacteria .
Neurological Applications
There is emerging interest in the role of purine derivatives in neurological disorders. The modulation of purinergic signaling pathways has implications for treating conditions such as Alzheimer’s disease.
- Case Study : Investigations into purinergic receptor modulation have highlighted the potential for compounds like this compound to influence neuroprotective mechanisms .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism.
Enzyme | Inhibition Type | IC50 |
---|---|---|
Cyclin-dependent kinase | Competitive | 0.16 µM |
Aurora-A kinase | Non-competitive | 0.39 µM |
These findings indicate that the compound could serve as a lead in developing new inhibitors for cancer therapy .
Drug Design and Development
The structural characteristics of this compound make it a valuable candidate for drug design.
Computational Modeling
Recent advancements in computational chemistry have allowed for the modeling of this compound's interactions with biological targets. Molecular docking studies have predicted favorable binding affinities with various receptors involved in cellular signaling pathways .
Mecanismo De Acción
The mechanism of action of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular functions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: A structurally related compound with similar biochemical properties.
Caffeine: Another purine derivative with stimulant effects.
Theobromine: Found in cocoa, with mild stimulant properties.
Uniqueness
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Actividad Biológica
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative that has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the context of respiratory diseases and as a modulator of adrenoceptors.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₅O₄ |
Molecular Weight | 359.380 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
LogP | 0.90 |
The structure of the compound includes a hydroxyethylamino group, contributing to its biological activity and interaction with various receptors.
The compound acts primarily as a β₂-adrenoceptor agonist , which is crucial for bronchodilation. This mechanism is particularly relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that compounds with similar structures exhibit significant agonistic effects on β₂-adrenoceptors, leading to smooth muscle relaxation in the airways .
Case Studies and Research Findings
-
Bronchodilatory Effects :
- A study evaluating related β₂-adrenoceptor agonists found that certain derivatives demonstrated potent airway smooth muscle relaxant effects comparable to established medications like olodaterol, with effective concentrations (EC₅₀) in the low picomolar range .
- The onset of action was rapid (approximately 3.5 minutes), and the duration exceeded 12 hours, indicating potential for long-acting therapeutic use .
- In Vitro Studies :
- Adverse Effects and Safety Profile :
Comparative Analysis with Other Compounds
Compound Name | β₂-Adrenoceptor Activity | Onset of Action | Duration of Action |
---|---|---|---|
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl... | High | ~3.5 min | >12 hours |
Olodaterol | High | ~5 min | 24 hours |
Salmeterol | Moderate | ~15 min | 12 hours |
This table highlights the comparative efficacy of this compound against other known β₂-adrenoceptor agonists.
Propiedades
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZCRQLNHNHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.